molecular formula C42H72O36 B1230391 Isomaltoheptaose CAS No. 6513-12-8

Isomaltoheptaose

Cat. No. B1230391
CAS RN: 6513-12-8
M. Wt: 1153 g/mol
InChI Key: YGMBQDCBGPAZNW-YIBJATESSA-N
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Description

Isomaltoheptaose is a type of isomaltooligosaccharide, which is prepared by the hydrolysis of dextran from Leuconostoc mesenteroides . The oligomers are composed of alpha - 1, 6 - linked D - glucose . It is a polysaccharide used in the biomedical industry exhibiting prebiotic properties . It also has potential anti-cancer and anti-inflammatory effects .


Synthesis Analysis

This compound is synthesized from high maltose syrup by treatment with transglucosidase . A series of isomaltooligosaccharides from dimer to heptamer are prepared by hydrolysis of dextran from Leuconostoc mesenteroides .


Molecular Structure Analysis

The molecular structure of this compound is represented by the chemical formula C42H72O36 . Its molecular weight is 1153 g/mol .


Physical And Chemical Properties Analysis

This compound is a lyophilized powder .

Scientific Research Applications

Immunological Reactions

Studies have shown that isomaltoheptaose plays a role in immunological reactions. Kabat (1960) found that this compound was a slightly better inhibitor in certain human antidextran sera compared to other oligosaccharides, indicating its specificity in antibody interactions. This suggests its potential use in studying the specificity and cross-reactions of antibodies (Kabat, 1960). Another study by Goodman and Kabat (1964) observed the cross-reactions of horse antipneumococcal serum with dextrans, where this compound was found to be an effective inhibitor, further highlighting its importance in immunological research (Goodman & Kabat, 1964).

Enzyme Kinetics and Carbohydrate Analysis

This compound has been used in the study of enzyme kinetics and carbohydrate analysis. Mori, Asakura, and Okahata (2011) utilized this compound in single-molecule force spectroscopy to study the kinetics of enzymatic dextran elongations. This research highlights the utility of this compound in understanding enzymatic processes at a molecular level (Mori, Asakura & Okahata, 2011). Additionally, Turvey and Whelan (1957) characterized isomaltodextrins, including this compound, in their study, contributing to the knowledge of carbohydrate structures and their enzymatic processing (Turvey & Whelan, 1957).

Glycosylation and Antibody Affinity

Wallick, Kabat, and Morrison (1988) explored the glycosylation of antibodies and discovered that antidextran hybridomas with potential N-linked glycosylation sites in their variable region, including those binding to this compound, had higher affinity for their antigens. This suggests that this compound can be a tool in studying how carbohydrate moieties affect antibody-antigen interactions (Wallick, Kabat & Morrison, 1988).

Metabolism and Nutritional Studies

In nutritional studies, this compound and related compounds have been examined for their metabolic effects. Achten, Jentjens, Brouns, and Jeukendrup (2007) compared the oxidation rates and blood substrate responses of isomaltulose (a related compound) to sucrose during exercise, providing insights into its metabolic effects and potential as a nutritional supplement (Achten, Jentjens, Brouns & Jeukendrup, 2007).

Safety and Hazards

The safety data sheet for Isomaltoheptaose does not indicate any specific hazards associated with the substance .

properties

IUPAC Name

(2R,3S,4R,5R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4,5,6-tetrakis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H72O36/c43-1-9-17(50)23(56)29(62)37(68-9)67-8-16(75-38-30(63)24(57)18(51)10(2-44)69-38)35(77-40-32(65)26(59)20(53)12(4-46)71-40)34(76-39-31(64)25(58)19(52)11(3-45)70-39)15(7-49)74-42-36(28(61)22(55)14(6-48)73-42)78-41-33(66)27(60)21(54)13(5-47)72-41/h7,9-48,50-66H,1-6,8H2/t9-,10-,11-,12-,13-,14-,15+,16-,17-,18-,19-,20-,21-,22-,23+,24+,25+,26+,27+,28+,29-,30-,31-,32-,33-,34-,35-,36-,37+,38-,39-,40-,41-,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMBQDCBGPAZNW-YIBJATESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H72O36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10215446
Record name Isomaltoheptaose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10215446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1153.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6513-12-8
Record name Isomaltoheptaose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006513128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isomaltoheptaose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10215446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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